- Transforming inert cycloalkanes into α,ω-diamines by designed enzymic cascade catalysis, Angewandte Chemie, 2023, 62(16), e202215935
Cas no 53-57-6 (NADPH)
NADPH structure
Product Name:NADPH
CAS-Nr.:53-57-6
MF:C21H30N7O17P3
MW:745.420887470245
CID:371676
PubChem ID:5884
Update Time:2025-12-25
NADPH Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [[(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-te trahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2S,3R,4S,5S)-5-( 3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]m et
- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®
- β-NADPH-d4
- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyri
- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
- Di-(tert-butyl) imidodicarbonate
- Di-t-butyl iminodicarboxylate
- di-tert-butyl imidodicarbonate
- di-tert-butyl iminodicarbonate
- Di-tert-butyl Iminodicarboxylate
- Di-tert-butyl-iminodicarboxylate
- Iminodicarboxylic Acid Di-tert-butyl Ester
- N-Boc-tert-butylcarbamate
- tert-Butyl iminodicarboxylate
- β-TPNH
- β-Nicotinamide-adenine-dinucleotide-phosphoric acid
- β-NADPH
- Triphosphopyridine nucleotide, reduced
- TPNH
- Reduced triphosphopyridine nucleotide
- Reduced nicotinamide adenine dinucleotide phosphate
- Reduced 2 codehydrogenase II
- Nicotinamide-adenine dinucleotide phosphate, reduced
- NADPH
- Dihydrocodehydrogenase II
- Cozymase II, reduced
- Coenzyme II, reduced
- Codehydrogenase II, reduced
- Codehydrase II, reduced
- 51: PN: WO2004076659 FIGURE: 7 claimed sequence
- Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
- 53-57-6
- b-Nicotinamide-adenine-dinucleotide-phosphorate
- Dihydrocodehydrogenase II
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- C21-H30-N7-O17-P3.4Na
- NADP REDUCED FORM [MI]
- ACFIXJIJDZMPPO-NNYOXOHSSA-N
- DTXSID001018921
- beta-Nicotinamide-adenine-dinucleotide-phosphoric acid
- C00005
- C21H30N7O17P3
- DB02338
- Nicotinamide-adenine-dinucleotide-phosphorate
- CHEBI:16474
- EINECS 200-177-6
- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), 2'-(DIHYDROGEN PHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
- beta-Nicotinamide-adenine-dinucleotide-phosphorate
- NADP REDUCED FOM
- C21-H30-N7-O17-P3
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- reduced Cozymase II
- beta-NADPH Tetrasodium
- CHEMBL407009
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- Reduced Nicotinamide Adenine Dinucleotide Phosphate
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- reduced nicotinamide-adenine dinucleotide phosphate
- REDUCED CODEHYDROGENASE II
- COENZYME II, REDUCED
- dihydrotriphosphopyridine nucleotide reduced
- NADPH
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogenphosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- Reduced triphosphopyridine nucleotide
- reducednicotinamide-adenine dinucleotide phosphate
- NADPH2
- reduced Coenzyme II
- .BETA.-NADPH
- 2646-71-1
- Nicotinamide-adenine-dinucleotide-phosphoric acid
- 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-b-D-ribofuranosylnicotinamide
- dihydronicotinamide adenine dinucleotide-P
- Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosyl-3-pyridinecarboxamide
- TPNH
- Nicotinamide-adenine dinucleotide phosphate, reduced
- NADP-reduced
- b-NADPH
- Triphosphopyridine nucleotide reduced
- .BETA.-NICOTINAMIDE-ADENINE-DINUCLEOTIDE-PHOSPHORIC ACID
- Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- 2'-O-phosphonoadenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
- beta-NADPH
- dihydronicotinamide adenine dinucleotide phosphate
- bmse000055
- nadph hydride
- b-Nicotinamide-adenine-dinucleotide-phosphoric acid
- 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosylnicotinamide
- 381Q4X082D
- Nicotinamide adenine dinucleotide phosphate - reduced
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- reduced Codehydrase II
- UNII-381Q4X082D
- Q26841327
- [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
- SCHEMBL2041
- C21H30N7O17P3.4Na
- Dihydronicotinamide-adenine dinucleotide phosphate
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
- 51: PN: WO2004076659 FIGURE: 7 claimed sequence
- Codehydrase II, reduced
- Codehydrogenase II, reduced
- Cozymase II, reduced
- Triphosphopyridine nucleotide, reduced
- β-NADPH
- β-Nicotinamide-adenine-dinucleotide-phosphoric acid
- β-TPNH
- NS00015230
- NADPH DIHYDRO-NICOTINAMIDE-ADENINE-DINUCLEOTIDE PHOSPHATE
- NADPH tetraanion
- Dihydronicotinamide-adenine dinucleotide phosphoric acid
- (((2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-((((((((2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-4-hydroxyoxolan-3-yl)oxy)phosphonic acid
- NADPH dihydro-nicotinamide-adenine-dinucleotide phosphoric acid
- HY-113324
- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- DA-55982
- NADP-red
- [(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl [[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Nucleotide, Triphosphopyridine
- 25 MG -NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
- Reduced nicotinamide adenine dinucleotide phosphoric acid
- Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'.fwdarw.5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
- (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphate
- beta-TPNH
- Reduced nicotinamide-adenine dinucleotide phosphoric acid
- reduced NADP
- Dihydronicotinamideadenine dinucleotide phosphate
- {[(2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-[({[({[(2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-4-hydroxyoxolan-3-yl]oxy}phosphonic acid
- (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl hydrogen phosphate
- DTXCID201476935
- dihydronicotinamide adenine dinucleotide phosphate reduced
- Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'>5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
- dihydrotriphosphopyridine nucleotide
- NADP REDUCED FORM
- 2'-O-phosphonoadenosine 5'-(3-(1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl) dihydrogen diphosphate)
- Phosphate, Nicotinamide-Adenine Dinucleotide
- ((2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methyl (((2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) hydrogen phosphate
- CS-0059609
- Dinucleotide Phosphate, Nicotinamide-Adenine
- Nadph dihydro-nicotinamide-adenine-dinucleotidephosphoric acid
- reduced dihydrotriphosphopyridine nucleotide
-
- Inchi: 1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
- InChI-Schlüssel: ACFIXJIJDZMPPO-NNYOXOHSSA-N
- Lächelt: P(=O)(O)(O)O[C@H]1[C@H](N2C=NC3C(N)=NC=NC2=3)O[C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=CCC(C(N)=O)=C3)O2)O)O)[C@H]1O
Berechnete Eigenschaften
- Genaue Masse: 745.091102
- Monoisotopenmasse: 745.091102
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 18
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 13
- Komplexität: 1410
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _6.8
- Topologische Polaroberfläche: 364
Experimentelle Eigenschaften
- Dichte: 2.28
- Siedepunkt: 1175.1°Cat760mmHg
- Flammpunkt: 664.5°C
- Brechungsindex: 1.849
- PSA: 394.57000
- LogP: -0.90060
NADPH Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | N201504-5 mg |
β-NADPH-d4 |
53-57-6 | 5mg |
$ 22380.00 | 2022-06-03 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | N201504-5mg |
NADPH |
53-57-6 | 5mg |
¥237000.00 | 2023-09-15 | ||
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-1g |
NADPH |
53-57-6 | 98% | 1g |
¥50.00 | 2022-10-26 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-5g |
NADPH |
53-57-6 | 98% | 5g |
¥130.00 | 2022-10-26 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-25g |
NADPH |
53-57-6 | 98% | 25g |
¥360.00 | 2022-10-26 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-100g |
NADPH |
53-57-6 | 98% | 100g |
¥1,050.00 | 2022-10-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00799508-5g |
NADPH |
53-57-6 | 99% | 5g |
¥5103.0 | 2024-04-18 | |
| TRC | N201504-5mg |
β-NADPH-d4 |
53-57-6 | 5mg |
$ 23500.00 | 2023-02-02 | ||
| Aaron | AR00DISI-250mg |
NADPH |
53-57-6 | 99% | 250mg |
$78.00 | 2025-02-13 | |
| Aaron | AR00DISI-100mg |
NADPH |
53-57-6 | 99% | 100mg |
$46.00 | 2025-02-13 |
NADPH Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
Referenz
- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst, Green Chemistry, 2020, 22(7), 2279-2287
Herstellungsverfahren 3
Reaktionsbedingungen
1.1R:N(CH2CH2OH)3, C:1366596-70-4 (reaction product with carboxy-functionaliz), C:121596-51-8, S:H2O, S:DMF, 150 min, rt, pH 7
Referenz
- A Photocatalyst/Enzyme Couple That Uses Solar Energy in the Asymmetric Reduction of Acetophenones, Angewandte Chemie, 2012, 51(46), 11624-11628
Herstellungsverfahren 4
Reaktionsbedingungen
1.1C:9028-12-0, C:9028-53-9, S:H2O, S:DMSO, 4 h, 30°C, pH 7.5
Referenz
- Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist, Green Chemistry, 2011, 13(10), 2888-2894
Herstellungsverfahren 5
Herstellungsverfahren 6
Herstellungsverfahren 7
Herstellungsverfahren 8
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
Referenz
- Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082
Herstellungsverfahren 11
Herstellungsverfahren 12
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1R:MgCl2, R:Na2HPO4, R:NH4Cl, R:NaCl, R:MgSO4, R:KH2PO4, S:H2O, 37°C
Referenz
- Co-production of hydrogen and ethanol by pfkA-deficient Escherichia coli with activated pentose-phosphate pathway: reduction of pyruvate accumulation, Biotechnology for Biofuels, 2016, 9, 95/1-95/11
Herstellungsverfahren 15
Herstellungsverfahren 16
Herstellungsverfahren 17
Reaktionsbedingungen
1.1R:Cleland's reagent, R:MgCl2, R:R:R:R:R:R:H2O, R:KOH, R:NH4Cl, C:56-65-5, C:Coenzyme II, C:9001-51-8, C:9001-40-5, C:9073-95-4, C:9023-83-0, C:9015-83-2, C:9026-23-7, C:9012-49-1, C:9024-93-5, C:9029-03-2, C:9030-25-5, C:9024-62-8, C:37278-21-0, C:9013-02-9, C:9029-12-3, C:9001-15-4, C:1927-31-7, S:H2O
Referenz
- Enzymatic De Novo Pyrimidine Nucleotide Synthesis, Journal of the American Chemical Society, 2011, 133(2), 297-304
Herstellungsverfahren 18
Herstellungsverfahren 19
Herstellungsverfahren 20
Herstellungsverfahren 21
Herstellungsverfahren 22
Herstellungsverfahren 23
NADPH Raw materials
- NADP
- Sodium Bicarbonate-13C
- D(+)-Glucose
- L-Aspartic acid-
- 2-Ketoglutaric acid
- 2-Chloro-1-(6-chloropyridin-3-yl)ethanone
- D(-)-Sorbitol Standard
- Glycerol
- b-Nicotinamide Adenine Dinucleotide
- D-Glucose-13C6
NADPH Preparation Products
- D-Gluconic acid (526-95-4)
- L-Glutamic acid (56-86-0)
- Creatine (57-00-1)
- butanedioic acid (110-15-6)
- 1,8-Diaminooctane (373-44-4)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)
- NADPH (53-57-6)
- Adenosine 5'-Diphosphate (58-64-0)
- (1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol (477259-60-2)
- Uridine-1',2,2',3',4',5'-13C6 5'-(tetrahydrogen triphosphate) (1310054-16-0)
NADPH Lieferanten
NewCan Biotech Limited
Gold Mitglied
(CAS:53-57-6)NADPH
Bestellnummer:NC21065
Bestandsstatus:
Menge:10g
Reinheit:97%
Preisinformationen zuletzt aktualisiert:Friday, 18 July 2025 16:05
Preis ($):Price inquiry
Email:sales@newcanbio.com
NADPH Verwandte Literatur
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
53-57-6 (NADPH) Verwandte Produkte
- 134388-69-5(Adenosine5'-(trihydrogen diphosphate), 8-azido-, P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide(9CI))
- 110241-41-3(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-formyl-1,4-dihydro-a-oxo-1-b-D-ribofuranosyl-4-pyridinepropanoic acid (9CI))
- 104076-88-2(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI))
- 100929-71-3(NADPH tetracyclohexanamine)
- 108321-28-4(Adenosine5'-(trihydrogen diphosphate), 3'-(dihydrogen phosphate), P'®5'-ester with 1,4-dihydro-1-a-D-ribofuranosyl-3-pyridinecarboxamide,sodium salt (9CI))
- 108321-31-9(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-a-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt (9CI))
- 606-68-8(b-NADH Disodium Salt)
- 2646-71-1(NADPH tetrasodium salt)
- 102029-93-6(3-Acetylpyridine Adenine Dinucleotide, Reduced Form, Sodium Salt)
- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))
Empfohlene Lieferanten